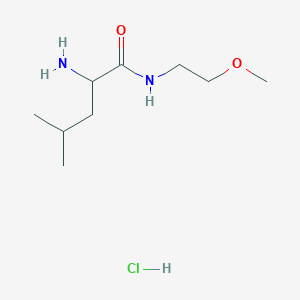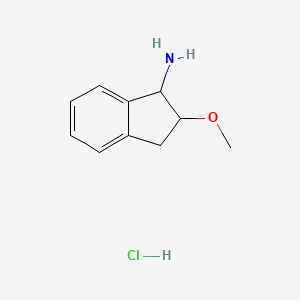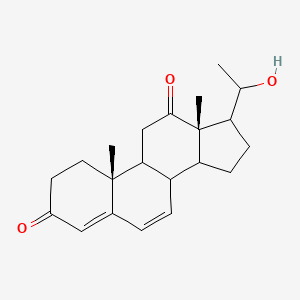![molecular formula C11H22ClN3O2 B12434861 [Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride](/img/structure/B12434861.png)
[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride is a compound of significant interest in the scientific community due to its unique and diverse properties. It is characterized by its molecular formula C11H22ClN3O2 and a molecular weight of 263.8 g/mol . This compound is often utilized in various fields of research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride typically involves the protection of the amine group using the tert-butyloxycarbonyl (BOC) group. This protection is achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the BOC protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the BOC group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction typically yields the free amine.
Aplicaciones Científicas De Investigación
[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride involves its interaction with specific molecular targets and pathways. The BOC group serves as a protecting group for the amine, allowing for selective reactions to occur. Upon deprotection, the free amine can interact with various biological targets, influencing pathways related to its structure and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium bromide: Similar structure but with a bromide ion instead of chloride.
[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium iodide: Similar structure but with an iodide ion instead of chloride.
Uniqueness
The uniqueness of [Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride lies in its specific reactivity and the stability provided by the BOC protecting group. This makes it particularly useful in selective synthesis and biological studies.
Propiedades
Fórmula molecular |
C11H22ClN3O2 |
|---|---|
Peso molecular |
263.76 g/mol |
Nombre IUPAC |
[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methylidene]azanium;chloride |
InChI |
InChI=1S/C11H21N3O2.ClH/c1-11(2,3)16-10(15)14-7-5-4-6-8(14)9(12)13;/h8H,4-7H2,1-3H3,(H3,12,13);1H |
Clave InChI |
SMUSASNRKJUNEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C(=[NH2+])N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



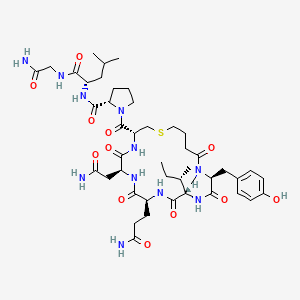
![(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol](/img/structure/B12434789.png)
![4-[(1E)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12434801.png)
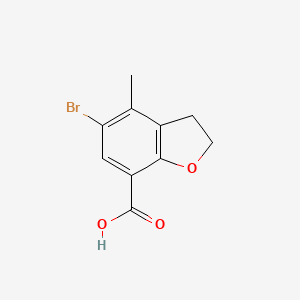

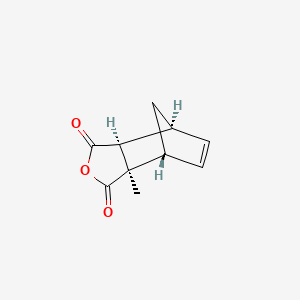
![[(5-Nitrofuran-2-YL)methyl]hydrazine](/img/structure/B12434817.png)
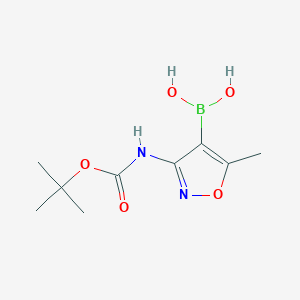
![1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine](/img/structure/B12434832.png)
